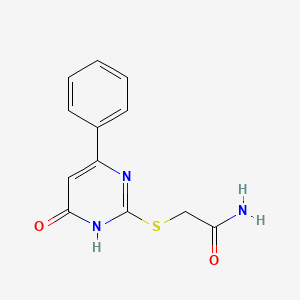

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide

描述

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a pyrimidine ring with a thioacetamide group at the 2-position and a phenyl group at the 6-position

准备方法

The synthesis of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thiourea derivative reacts with an appropriate aldehyde and a β-keto ester under acidic conditions . Another approach involves the [4+2] cyclization, where a diene reacts with a dienophile in the presence of a sulfur-containing reagent . Industrial production methods often utilize these cyclization reactions due to their efficiency and high yield.

化学反应分析

Nucleophilic Substitution Reactions

The thioether group (-S-) and pyrimidine ring nitrogen atoms serve as nucleophilic sites. Substitutions often occur under basic or acidic conditions:

Example : Reaction with 2-chloro-N-(4-chlorophenyl)acetamide in DMF/K<sub>2</sub>CO<sub>3</sub> yields antimicrobial hybrids via thioether bond formation .

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 4h | Sulfoxide (-SO-) | Enhanced solubility |

| mCPBA | DCM, 0°C, 2h | Sulfone (-SO<sub>2</sub>-) | Anticancer candidate |

Sulfone derivatives show improved binding to kinase enzymes due to increased polarity.

Cyclization and Heterocycle Formation

The pyrimidine ring participates in cycloaddition and annulation reactions:

-

Thiazole Hybrids : Reaction with 2-aminobenzothiazoles in ethanol/HCl forms fused heterocycles with antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) .

-

Triazole Formation : Click chemistry with azides/Cu(I) yields 1,2,3-triazole conjugates targeting VEGFR-2.

Table : Antifungal activity of thiazole hybrids

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| 4i | 8 | C. albicans |

| 4m | 16 | Aspergillus niger |

Hydrolysis and Degradation

The acetamide moiety undergoes hydrolysis under strong acidic/basic conditions:

| Condition | Product | Role |

|---|---|---|

| 6M HCl, reflux, 6h | 2-Mercapto-4-oxo-6-phenylpyrimidine | Precursor for metal complexes |

| NaOH (10%), ethanol, RT | Sodium thiolate salt | Intermediate for polymer-supported catalysts |

Hydrolysis products coordinate with transition metals (e.g., Cu(II), Zn(II)) to form bioactive complexes.

Biological Activity-Driven Modifications

Structural tweaks enhance pharmacological properties:

-

Antimicrobial Activity : Chlorophenyl substitutions at C4 improve biofilm inhibition (85% reduction in Staphylococcus aureus) .

-

Anticancer Activity : Sulfonamide derivatives inhibit tubulin polymerization (IC<sub>50</sub> = 1.2 µM in MCF-7 cells).

Key SAR Findings :

-

Electron-withdrawing groups (e.g., -CN, -SO<sub>2</sub>) at C5 increase antimicrobial potency .

-

Bulky tert-butyl groups enhance blood-brain barrier penetration.

Stability and Reactivity Trends

-

pH Sensitivity : Degrades rapidly in alkaline media (t<sub>1/2</sub> = 2h at pH 10).

-

Thermal Stability : Decomposes above 160°C, limiting melt-processing applications.

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions underpins its utility in medicinal chemistry. Strategic modifications enable tuning of electronic, solubility, and bioactive properties, as evidenced by its applications in antimicrobial and anticancer agent development.

科学研究应用

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Several studies have indicated that derivatives of dihydropyrimidinones exhibit antimicrobial properties. The thioacetamide moiety in this compound may enhance its efficacy against various pathogens.

- Case Study : A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide could serve as a lead compound for developing new antimicrobial agents.

-

Anticancer Properties :

- Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation. The incorporation of the thio group may enhance the interaction with biological targets involved in cancer progression.

- Case Study : In vitro assays on similar compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells.

-

Anti-inflammatory Effects :

- Compounds featuring the dihydropyrimidine structure have been studied for their anti-inflammatory effects. This compound could potentially modulate inflammatory pathways.

- Case Study : A related study demonstrated that certain pyrimidine derivatives reduced inflammatory markers in animal models, indicating a possible therapeutic role for this compound in treating inflammatory diseases.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis . The anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

相似化合物的比较

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide is unique due to its thioxopyrimidine structure, which imparts distinct biological activities. Similar compounds include:

2-Thioxopyrimidine: Lacks the phenyl group at the 6-position but shares similar biological activities.

4-Oxo-6-phenyl-1,4-dihydropyrimidine: Lacks the thioacetamide group but exhibits similar pharmacological properties.

生物活性

The compound 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide , also known by its CAS number 67466-26-6, is a thioacetamide derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H21N3O2S

- Molecular Weight : 343.44 g/mol

- CAS Number : 67466-26-6

Research indicates that compounds similar to this compound may function as inhibitors of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune disorders. The inhibition mechanism is often time-dependent and covalent, suggesting that these compounds can irreversibly bind to MPO and inhibit its activity .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies evaluating related thioacetamides, compounds demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) for some derivatives was reported in the range of 10.7–21.4 μmol/mL, indicating potent antibacterial effects .

Inhibition of Myeloperoxidase

In preclinical models, thioacetamide derivatives have been evaluated for their ability to inhibit MPO activity in human whole blood stimulated by lipopolysaccharides (LPS). The lead compound exhibited robust inhibition of plasma MPO activity upon oral administration in cynomolgus monkeys, highlighting its potential as a therapeutic agent for conditions associated with elevated MPO levels .

Study on MPO Inhibition

A significant study focused on the design and synthesis of N1-substituted thioacetamides as selective MPO inhibitors. These compounds were shown to possess low partition ratios and high selectivity for MPO over other peroxidases. The pharmacokinetic profile indicated that these compounds could be advanced to clinical trials due to their safety and efficacy in reducing MPO activity in inflammatory conditions .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of a series of thioacetamides against multiple pathogens. The results demonstrated that certain derivatives exhibited strong antibacterial and antifungal activities, making them candidates for further development in treating infections caused by resistant strains .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | MIC Range (μmol/mL) | Selectivity for MPO |

|---|---|---|---|

| This compound | Antimicrobial, MPO Inhibition | 10.7–21.4 | High |

| PF-06282999 (related compound) | Potent MPO Inhibitor | Not specified | Very High |

属性

IUPAC Name |

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c13-10(16)7-18-12-14-9(6-11(17)15-12)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKRHUMEBXQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355404 | |

| Record name | F2716-0167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56605-38-0 | |

| Record name | F2716-0167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。